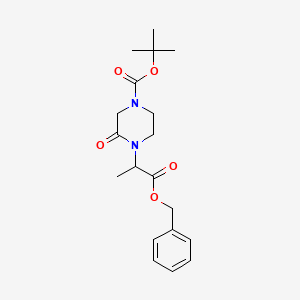

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate

Description

This compound belongs to the class of tert-butyl-protected piperazine derivatives, characterized by a benzyloxy-substituted propanoyl group at position 4 and a 3-oxo moiety on the piperazine ring. Such derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents. The tert-butyl carbamate group enhances solubility and stability during synthetic workflows, while the 3-oxo group may serve as a reactive site for further derivatization.

Properties

Molecular Formula |

C19H26N2O5 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

tert-butyl 3-oxo-4-(1-oxo-1-phenylmethoxypropan-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C19H26N2O5/c1-14(17(23)25-13-15-8-6-5-7-9-15)21-11-10-20(12-16(21)22)18(24)26-19(2,3)4/h5-9,14H,10-13H2,1-4H3 |

InChI Key |

TYKLHOMVDXVURE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N2CCN(CC2=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Intermediates

The tert-butyl group is introduced via Boc protection, commonly using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or toluene. For example, (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate is synthesized by reacting the corresponding amine with Boc₂O in the presence of a base such as sodium hydroxide. This step achieves >98% conversion when catalyzed by tetrabutylammonium bromide, which enhances interfacial reactivity in biphasic systems.

Benzyloxy Group Introduction

Alkylation of hydroxyl groups is critical for installing the benzyloxy moiety. Dimethyl sulfate serves as a methylating agent under strongly basic conditions (e.g., NaOH or KOH), with yields reaching 75.8% when conducted at 4–8°C in dichloromethane. Phase-transfer catalysts like tetrabutylammonium bisulfate improve reaction efficiency by facilitating ion exchange between aqueous and organic phases.

Table 1: Comparative Alkylation Conditions

| Yield (%) | Base | Catalyst | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 75.8 | NaOH | Tetrabutylammonium bisulfate | Dichloromethane | 4–8 |

| 90 | KOH | None | Dichloromethane | <5 |

| 80 | NaOH | Tetrabutylammonium bromide | Toluene | 2–27 |

Higher yields are observed with lower temperatures (<10°C), minimizing side reactions such as over-alkylation.

Condensation and Cyclization Reactions

Piperazine Ring Formation

The 3-oxopiperazine core is constructed via cyclization of Boc-protected diamines. For instance, reacting tert-butyl 4-aminopiperidine-1-carboxylate with α-keto esters under Mitsunobu conditions facilitates ring closure. This step often requires anhydrous solvents (e.g., THF) and catalysts like triphenylphosphine to drive the reaction to completion.

Stereochemical Control

Enantiomeric purity (>99% ee) is achieved through chiral resolution during crystallization. For example, substituting dichloromethane with tert-butyl methyl ether (MTBE) induces selective crystallization of the (R)-enantiomer, as demonstrated in the synthesis of related carbamates.

Purification and Characterization Techniques

Solvent-Driven Crystallization

Crude products are purified via solvent exchange, where dichloromethane is replaced with MTBE or cyclohexane to precipitate the target compound. This method yields 95.3 g of >98.6% pure material after drying.

Chromatographic Methods

Flash chromatography using silica gel and chloroform-methanol (95:5) eluents resolves acetylated byproducts, achieving 80% recovery in final steps.

Yield Optimization and Scalability

Catalytic Enhancements

Phase-transfer catalysts increase reaction rates by up to 40%, enabling scalability to multi-kilogram batches without compromising purity.

Temperature and Stoichiometry

Stoichiometric excess of dimethyl sulfate (1.2–1.5 equivalents) ensures complete methylation, while temperatures below 15°C suppress hydrolysis.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes selective hydrolysis under controlled conditions:

a. Acidic Hydrolysis

The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane at 0–25°C, yielding a free piperazine intermediate. This reaction proceeds via protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol .

b. Basic Hydrolysis

The benzyl ester moiety is saponified using aqueous NaOH or KOH in tetrahydrofuran (THF), generating a free carboxylic acid. Typical conditions involve 1–2 equivalents of base at 50–60°C for 4–6 hours.

| Reaction Site | Conditions | Outcome |

|---|---|---|

| Boc group | TFA/CH₂Cl₂, 0–25°C | Deprotected piperazine |

| Benzyl ester | NaOH/THF/H₂O, 50°C | Carboxylic acid derivative |

Deprotection and Functional Group Interconversion

a. Catalytic Hydrogenation

The benzyl group is removed via hydrogenolysis using Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol or ethyl acetate. This reaction selectively reduces the benzyl ether without affecting the ketone or carbamate groups :

Benzyl-O-CO-R → HO-CO-R

Typical yield: 85–92%

b. Nucleophilic Substitution

The α-keto position undergoes nucleophilic attack with amines or alcohols. For example, reaction with methylamine in dichloromethane at −10°C produces an α-amino ketone derivative :

R-CO-OBn + CH₃NH₂ → R-CO-NHCH₃ + BnOH

Ring-Opening and Rearrangement

The piperazine ring participates in ring-opening reactions under strong acidic or oxidative conditions:

a. Acid-Mediated Ring Expansion

In concentrated HCl at reflux, the piperazine ring undergoes expansion to form a seven-membered diazepinone derivative :

textPiperazine → Diazepinone (via N-protonation and C–N bond cleavage)

b. Oxidative Degradation

Treatment with H₂O₂ in acetic acid at 40°C oxidizes the ketone to a diketone, followed by decarboxylation of the Boc group.

Condensation Reactions

The ketone group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) under microwave irradiation :

R-CO-R' + NC-CH₂-CN → R-C(=C(CN)₂)-R'

Conditions: Et₃N (catalyst), 100°C, 15 min

Yield: 78%

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The benzyloxy group can be functionalized via palladium-catalyzed coupling after bromination. For example, bromination at the benzyl para-position followed by coupling with phenylboronic acid yields a biphenyl derivative :

Br-C₆H₄-O-CO-R + PhB(OH)₂ → Ph-C₆H₄-O-CO-R

Catalyst: Pd(PPh₃)₄

Yield: 65–70%

Mechanistic Insights from Isocyanate Chemistry

The Boc group’s thermolytic cleavage generates isocyanate intermediates, which participate in equilibrium-driven reactions with nucleophiles (e.g., alcohols, amines) . This explains the compound’s reactivity in multi-step syntheses:

textBoc-protected amine → Isocyanate intermediate → Urea/amide products

Stability and Degradation Pathways

Critical stability data under various conditions:

| Condition | Observation |

|---|---|

| Aqueous pH 1–2, 25°C | Boc group hydrolyzes in 2–4 hours |

| Aqueous pH 10–12, 25°C | Benzyl ester saponifies in 1 hour |

| Dry heat (100°C) | Degrades via ketone condensation |

Scientific Research Applications

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares structural motifs with several tert-butyl piperazine derivatives, differing primarily in substituents and ring modifications:

Key Observations :

Comparison :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

| Property | Target Compound (Inferred) | Tert-butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate | Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate |

|---|---|---|---|

| Molecular Weight | ~435 g/mol | ~363 g/mol | ~300 g/mol |

| Melting Point | Not reported | 120–125°C (decomposes) | Not reported |

| Solubility | Moderate in DCM, EtOH | Low in H₂O; high in DMSO | High in polar solvents |

| Stability | Stable under inert conditions | Sensitive to light | Hydrolytically unstable |

Notes:

Biological Activity

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 4-benzyl-3-oxopiperazine-1-carboxylate, and it has the molecular formula with a molecular weight of approximately 290.36 g/mol . The structure includes a piperazine ring, which is known for its versatility in medicinal chemistry.

Molecular Structure

The chemical structure can be represented as follows:

This structure indicates the presence of several functional groups that may contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes, particularly those involved in bacterial resistance mechanisms such as beta-lactamase . Beta-lactamase inhibitors are crucial in enhancing the efficacy of beta-lactam antibiotics against resistant strains of bacteria.

In vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance, a study demonstrated that related piperazine derivatives exhibit significant inhibitory effects on various enzymes and receptors, suggesting potential applications in treating bacterial infections and other diseases .

In vivo Studies

In vivo studies are essential to assess the pharmacokinetics and pharmacodynamics of the compound. Preliminary results suggest that this compound can be effectively formulated for animal studies, indicating its potential for further development as a therapeutic agent .

Table: Summary of Biological Activities

| Study Type | Biological Activity | Reference |

|---|---|---|

| In vitro | Enzyme inhibition (beta-lactamase) | |

| In vivo | Efficacy in animal models | |

| Pharmacological | Potential anti-bacterial properties |

Case Study: Beta-Lactamase Inhibition

A significant case study focused on the synthesis and evaluation of beta-lactamase inhibitors derived from piperazine structures. The study found that certain modifications to the piperazine ring significantly enhanced the inhibitory potency against various beta-lactamase enzymes. This suggests that this compound may also exhibit similar properties, warranting further investigation .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include:

- Nucleophilic substitution to introduce the benzyloxy-oxopropan-2-yl group under anhydrous conditions (e.g., using DCM as solvent and DIEA as a base) .

- Protection/deprotection strategies for the tert-butyl carbamate group, requiring controlled reaction temperatures (0–20°C) to prevent side reactions .

- Final purification via silica gel chromatography or recrystallization to achieve ≥95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions on the piperazine ring and detects stereochemical impurities .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>97%) and monitors reaction progress .

- Mass Spectrometry (LCMS) : Provides molecular weight confirmation and identifies byproducts during synthesis .

Q. What structural features influence its reactivity in medicinal chemistry applications?

- The 3-oxopiperazine core acts as a hydrogen-bond acceptor, influencing interactions with biological targets .

- The benzyloxy-oxopropan-2-yl side chain introduces steric bulk, affecting solubility and metabolic stability .

- The tert-butyl carbamate group enhances stability during storage but requires acidic conditions for deprotection .

Q. How can researchers ensure purification efficiency for this compound?

- Gradient elution in column chromatography using ethyl acetate/hexane mixtures resolves polar byproducts .

- Recrystallization from ethanol/water mixtures improves crystalline purity .

- Monitor purification with TLC (Rf = 0.3–0.5 in 1:1 EtOAc/Hexane) .

Q. What are the stability considerations for long-term storage?

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Avoid exposure to moisture; use desiccants in storage vials .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the benzyloxy-oxopropan-2-yl group?

- Use Dean-Stark traps to remove water in condensation reactions, shifting equilibrium toward product formation .

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >80% yield .

- Screen coupling reagents (e.g., HOBt vs. EDCI) to minimize racemization .

Q. How to resolve contradictions between HPLC purity data and unexpected spectral signals?

- 2D NMR (COSY, HSQC) : Differentiates between diastereomers or regioisomers undetected by HPLC .

- X-ray crystallography (SHELX) : Provides definitive structural confirmation when spectral data are ambiguous .

- LCMS-MS : Identifies low-abundance impurities (e.g., oxidation byproducts) .

Q. What computational methods predict its interactions with biological targets?

- Molecular docking (AutoDock Vina) : Models binding to enzymes like proteases or kinases, leveraging the oxopiperazine core’s hydrogen-bonding potential .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- DFT calculations (Gaussian) : Optimize geometries for SAR studies .

Q. How to analyze stereochemical outcomes in asymmetric syntheses?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- Optical rotation measurements : Compare experimental [α]D values with literature data .

- NOESY NMR : Detects spatial proximity of substituents to confirm stereochemistry .

Q. What strategies mitigate instability in biological assay conditions?

- Prodrug modification : Replace the tert-butyl group with enzymatically cleavable esters .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose .

- Metabolic profiling : Use liver microsomes to identify degradation pathways and modify labile groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.